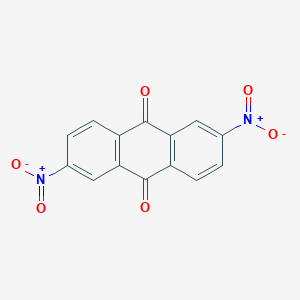

2,6-Dinitroanthraquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)10-4-2-8(16(21)22)6-12(10)13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXXCGAYBFDPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166876 | |

| Record name | 2,6-Dinitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-40-6 | |

| Record name | 2,6-Dinitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVN99864LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Preparation of 2,6 Dinitroanthraquinone

Industrial Scale-Up Considerations for 2,6-Dinitroanthraquinone Production

The feasible industrial synthesis of this compound involves a three-stage process:

Disulfonation: Production of Anthraquinone-2,6-disulfonic acid.

Amination: Conversion to 2,6-Diaminoanthraquinone (B87147).

Diazotization and Nitration: Transformation of the diamino intermediate to the final this compound.

Each of these stages presents unique challenges and considerations when scaling from laboratory to industrial production.

Stage 1: Sulfonation of Anthraquinone (B42736)

The initial step involves the sulfonation of anthraquinone using oleum (B3057394) (fuming sulfuric acid) to produce a mixture of beta-sulfonic acids, primarily Anthraquinone-2,6-disulfonic acid and Anthraquinone-2,7-disulfonic acid researchgate.net. Unlike sulfonation to the alpha-positions (1, 5, and 8), this reaction does not typically require a mercury catalyst google.comorgsyn.org.

Key industrial considerations for this stage include reactor design to handle highly corrosive oleum, efficient heat management for the exothermic reaction, and the separation of the desired 2,6-isomer from the resulting mixture researchgate.netresearchgate.net. The product is often isolated as its more stable and water-soluble disodium (B8443419) salt, which is commercially available from various industrial suppliers zehaochem.commade-in-china.comchemicalbook.com.

Table 1: Industrial Parameters for Anthraquinone Disulfonation

| Parameter | Industrial Consideration | Typical Conditions |

|---|---|---|

| Reactants | Anthraquinone, Oleum (fuming sulfuric acid) | - |

| Catalyst | Generally not required for beta-sulfonation. Absence of mercury is a key environmental advantage over alpha-sulfonation. | - |

| Reaction Vessel | Corrosion-resistant reactors (e.g., glass-lined steel) are essential due to the use of oleum. | - |

| Temperature Control | The reaction is exothermic and requires robust cooling systems to maintain control and prevent unwanted side reactions. | Elevated temperatures are used, but must be carefully regulated. |

| Product Isolation | The product mixture contains 2,6- and 2,7-isomers. Isolation often involves converting the sulfonic acids to their disodium salts to leverage differences in solubility for separation. | Precipitation and filtration. |

Stage 2: Amination of Anthraquinone-2,6-disulfonic Acid

The second stage is the conversion of Anthraquinone-2,6-disulfonic acid to 2,6-Diaminoanthraquinone. This is a nucleophilic substitution reaction where the sulfonate groups are displaced by amino groups. The industrial process, known as amination or ammonolysis, typically involves reacting the disulfonic acid salt with aqueous ammonia (B1221849) under high pressure and temperature google.comntu.ac.uk. The use of an oxidizing agent during the reaction can improve yield and purity by preventing the formation of reduced byproducts google.com. 2,6-Diaminoanthraquinone is a stable, commercially available compound, indicating that this process is well-established at an industrial scale arabjchem.orgnih.gov.

Table 2: Industrial Parameters for Ammonolysis to 2,6-Diaminoanthraquinone

| Parameter | Industrial Consideration | Typical Conditions |

|---|---|---|

| Reactants | Anthraquinone-2,6-disulfonic acid (or its salt), Aqueous Ammonia | - |

| Reaction Vessel | High-pressure autoclave capable of withstanding corrosive ammonia and elevated temperatures. | - |

| Temperature & Pressure | High temperatures and pressures are required to drive the substitution. Precise control is critical for reaction rate and safety. | Temperatures can range from 175-200°C with pressures up to 60 bar google.comprepchem.com. |

| Additives | An oxidizing agent (e.g., sodium arsenate, though modern processes may use alternatives) can be added gradually to prevent unwanted reduction reactions google.com. Copper catalysts may also be employed chemicalbook.com. | - |

| Work-up | The product precipitates from the reaction mixture upon cooling. It is then filtered, washed with water to remove inorganic salts, and dried. | - |

Stage 3: Diazotization and Nitro-substitution

The final stage involves the conversion of the two amino groups of 2,6-Diaminoanthraquinone into nitro groups. This is achieved via a Sandmeyer-type reaction, which is a cornerstone of industrial dye and specialty chemical synthesis bohrium.comwikipedia.org. The process occurs in two main steps:

Bis-diazotization: The 2,6-diaminoanthraquinone is treated with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong mineral acid like sulfuric acid, at low temperatures (0–5 °C) to form a bis-diazonium salt google.comasianpubs.org.

Nitro-dediazoniation: The unstable diazonium salt solution is then reacted with a source of the nitro group, such as sodium nitrite, often in the presence of a copper(I) catalyst, to replace the diazonium groups with nitro groups, yielding the final this compound wikipedia.orggoogle.com.

Scaling up diazotization reactions requires stringent safety protocols. Diazonium salts are notoriously unstable and can be explosive, necessitating precise temperature control and careful handling researchgate.nettpu.ru. Continuous flow reactors are increasingly being adopted for such hazardous reactions to improve safety and consistency over traditional batch processing google.com.

Table 3: Industrial Parameters for Diazotization and Nitration

| Parameter | Industrial Consideration | Typical Conditions |

|---|---|---|

| Reactants | 2,6-Diaminoanthraquinone, Sodium Nitrite, Sulfuric Acid, Copper(I) salt (catalyst). | - |

| Reaction Type | Batch processing in specialized reactors or continuous flow systems for enhanced safety. | - |

| Temperature Control | This is the most critical parameter. Diazotization is performed at low temperatures (0–5 °C) to prevent decomposition of the diazonium salt. The subsequent substitution reaction may be run at slightly elevated temperatures. | 0–40 °C range for the overall process google.com. |

| Safety Measures | Due to the explosive nature of diazonium salts, robust cooling, controlled addition of reagents, and quench/emergency protocols are mandatory. Off-gas management is also important tpu.ru. | - |

| Catalyst | Copper(I) salts (e.g., CuCl, Cu₂O) are classic catalysts for Sandmeyer reactions to facilitate the radical substitution mechanism wikipedia.org. | - |

| Product Isolation | The final product precipitates from the aqueous reaction medium and is isolated by filtration, followed by washing to remove residual acids and salts, and drying. | - |

Mechanistic Investigations of 2,6 Dinitroanthraquinone Reactivity

Nucleophilic Aromatic Substitution Reactions on 2,6-Dinitroanthraquinone

Nucleophilic aromatic substitution (SNA_r_) is a key reaction class for functionalizing the this compound scaffold. The strong electron-withdrawing nitro groups activate the anthraquinone (B42736) ring system, facilitating the displacement of leaving groups by various nucleophiles. byjus.commasterorganicchemistry.com This type of reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. byjus.com The presence of electron-withdrawing groups, such as the nitro groups in this compound, is crucial for stabilizing this anionic intermediate and thus increasing the reaction rate. byjus.commasterorganicchemistry.com

Reaction with Amines

The reaction of dinitroanthraquinones with amines is a fundamental method for synthesizing aminoanthraquinone derivatives, which are important precursors for dyes. smolecule.com While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of dinitroanthraquinones suggests that it will readily react with amines. For instance, 1,4-dinitroanthraquinone reacts with 1,4-diaminobutane (B46682) at room temperature, indicating the high reactivity of nitro-substituted anthraquinones towards amine nucleophiles. colab.ws It is expected that this compound would undergo similar reactions, where an amino group from the amine nucleophile displaces one or both of the nitro groups. The reaction conditions, such as temperature and solvent, would likely influence whether mono- or di-substitution occurs. colab.ws

Reaction with Alkoxides and Hydroxides

Dinitroanthraquinones can react with alkoxides and hydroxides to yield alkoxy- and hydroxy-anthraquinones, respectively. For example, a mixture of 1,5- and 1,8-dinitroanthraquinone (B85473) reacts with methanolic potassium hydroxide (B78521) at temperatures between 65°C and 120°C to form the corresponding dimethoxyanthraquinones. google.com The reaction typically involves a mole ratio of 2-3 moles of caustic per mole of dinitroanthraquinone. google.com Similarly, alkaline hydrolysis of nitrated anthraquinone precursors using sodium carbonate or sodium hydroxide at a pH of 10–12 and a temperature of 100°C can introduce hydroxyl groups. A kinetic study on the reaction of N-n-butyl-2,6-dinitroaniline with sodium hydroxide showed the formation of 2,6-dinitrophenol, demonstrating the displacement of an amino group by a hydroxide ion. rsc.org This suggests that under appropriate conditions, the nitro groups of this compound could be displaced by alkoxide or hydroxide ions.

Halogen Displacement Reactions

Halogen displacement reactions are a common strategy in organic synthesis. A more reactive halogen can displace a less reactive one from a compound in solution. creative-chemistry.org.uksavemyexams.com In the context of anthraquinones, halogenated derivatives are important intermediates for further functionalization. colab.ws While direct halogen displacement on this compound is not explicitly detailed, the reverse—displacement of a nitro group by a halide—is a possibility, although less common than displacement by other nucleophiles. More frequently, halogenated anthraquinones are used as precursors for introducing other functional groups. For example, 2,6-dibromoanthraquinone (B1313628) can be converted to other derivatives through nucleophilic substitution. colab.ws The Zinin reduction, which uses sulfide (B99878) reagents, has shown a rare instance of a halogen atom being replaced by a mercapto group in a nitrated aromatic compound, highlighting that such displacements are possible under specific conditions. sciencemadness.org

Reductive Transformations of this compound

The nitro and carbonyl groups of this compound are both susceptible to reduction, leading to a variety of products depending on the reducing agent and reaction conditions.

Reduction of Nitro Groups to Amino Groups

The reduction of nitroarenes to aromatic amines is a widely practiced and important transformation. wikipedia.org For dinitroanthraquinones, this reaction yields diaminoanthraquinones, which are valuable intermediates. Several methods can be employed for this reduction:

Catalytic Hydrogenation : This is a common and efficient method. Reagents like Raney nickel or palladium-on-carbon (Pd/C) are used with hydrogen gas. wikipedia.orgcommonorganicchemistry.com However, a potential side reaction with Pd/C is the reduction of the carbonyl groups as well as the nitro groups, which can lower the yield of the desired aminoanthraquinone. epo.org

Metal-Acid Systems : Metals such as iron or zinc in an acidic medium like acetic acid can be used for a mild reduction of nitro groups. wikipedia.orgcommonorganicchemistry.com

Sulfide Reagents : Sodium sulfide or sodium hydrosulfite can be used, sometimes allowing for the selective reduction of one nitro group in the presence of another. wikipedia.orgcommonorganicchemistry.comepo.org

Tin(II) Chloride : This reagent provides a mild method for reducing nitro groups to amines, often in the presence of other reducible functional groups. commonorganicchemistry.com

The choice of reagent is critical for achieving the desired product, whether it be the selective reduction of one nitro group or the complete reduction of both.

| Reagent/Method | Reactant | Product | Notes |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Aromatic Nitro Compound | Aromatic Amine | Can also reduce carbonyl groups. wikipedia.orgcommonorganicchemistry.comepo.org |

| Iron in Acidic Media | Aromatic Nitro Compound | Aromatic Amine | Mild reduction method. wikipedia.orgcommonorganicchemistry.com |

| Sodium Sulfide | Dinitrophenol | Nitroaminophenol | Can be used for selective reduction. wikipedia.orgcommonorganicchemistry.com |

| Tin(II) Chloride | Aromatic Nitro Compound | Aromatic Amine | Mild reduction method. commonorganicchemistry.com |

Reduction of Carbonyl Groups

The carbonyl groups of the anthraquinone core can also be reduced, typically to alcohols. wikipedia.org Strong reducing agents like lithium aluminum hydride are generally required to reduce the carbonyls of ketones. wikipedia.org However, in the context of nitroanthraquinones, the reduction of the carbonyl groups is often an undesired side reaction during the reduction of the nitro groups. epo.org For instance, catalytic hydrogenation with palladium-carbon can lead to the reduction of both carbonyl and nitro groups. epo.org In some specialized applications, such as for certain high-energy-density battery materials, both the nitro and carbonyl groups of 1,5-dinitroanthraquinone (B1294578) have been shown to undergo multi-electron reductions to amine and methylene (B1212753) groups, respectively. researchgate.net This suggests that under specific electrochemical conditions, the carbonyls of this compound could also be fully reduced.

Oxidative Stability and Decomposition Pathways of this compound

Detailed experimental data specifically documenting the oxidative stability and decomposition pathways of this compound are not extensively reported in publicly available literature. However, the behavior of analogous nitro-substituted anthraquinones provides insight into its likely properties. Nitroaromatic compounds are known for their thermal stability, but they can decompose under high-temperature conditions. For instance, related isomers like 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone decompose at temperatures above 200°C.

Table 1: Thermal Decomposition Data for Related Dinitroanthraquinone Isomers

| Compound | Decomposition Temperature (°C) | Key Observations | Source(s) |

|---|---|---|---|

| 1,5-Dinitroanthraquinone | > 200 | Decomposes, releasing nitrogen oxides. | |

| 1,8-Dinitroanthraquinone | ~380 (Melting Point) | High thermal stability. |

This table is generated based on available data for related compounds; specific data for this compound was not found.

Electrophilic Aromatic Substitution Limitations on this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzene (B151609). minia.edu.eg However, the reactivity of the aromatic ring is highly dependent on the nature of the substituents it carries. The presence of electron-withdrawing groups significantly decreases the electron density of the aromatic ring, thereby deactivating it towards attack by electrophiles. minia.edu.egalchempharmtech.com

The this compound molecule contains two nitro (-NO₂) groups, which are among the most powerful deactivating groups. These groups withdraw electron density from the anthraquinone ring system through both inductive and resonance effects. This severe deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, extremely difficult to achieve under standard conditions. minia.edu.eglibretexts.org While forcing conditions can sometimes be employed, they often lead to low yields or decomposition of the starting material. For related compounds like 1,5-dinitroanthraquinone, further substitution (e.g., bromination) is directed by the existing nitro groups to specific, less-hindered positions, but this still requires harsh reaction conditions.

Table 2: Feasibility of Standard Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Typical Electrophile | Expected Outcome with this compound | Rationale | Source(s) |

|---|---|---|---|---|

| Nitration | NO₂⁺ | Highly unlikely to proceed. | Strong deactivation by existing -NO₂ groups. | minia.edu.egalchempharmtech.com |

| Halogenation | Br⁺, Cl⁺ | Requires harsh conditions; very low reactivity. | Strong deactivation by existing -NO₂ groups. | libretexts.org |

| Sulfonation | SO₃ | Requires harsh conditions; very low reactivity. | Strong deactivation by existing -NO₂ groups. | minia.edu.eg |

| Friedel-Crafts Alkylation | R⁺ | Does not occur. | The deactivated ring is not nucleophilic enough to attack the carbocation. | minia.edu.eg |

| Friedel-Crafts Acylation | RCO⁺ | Does not occur. | The deactivated ring is not nucleophilic enough to attack the acylium ion. | minia.edu.eg |

Radical Reactions Involving this compound

Given the limitations of electrophilic substitution on deactivated systems like this compound, radical reactions can offer an alternative pathway for functionalization. colab.ws While specific radical reactions involving this compound are not extensively detailed, the chemistry of related anthraquinone derivatives suggests potential routes.

One established method for modifying anthraquinones involves reactions with diazonium salts, which can proceed through radical mechanisms. colab.ws For example, the Meerwein reaction uses an aryl diazonium salt to arylate unsaturated compounds. It is plausible that a diazonium salt derived from an aminoanthraquinone could be used, or that this compound could be a substrate for radical species generated from other sources. colab.ws Such processes are often catalyzed by transition metals. colab.ws

Furthermore, the reduction of the nitro groups in this compound to form 2,6-diaminoanthraquinone (B87147) is a common and crucial transformation. While often performed with reagents like sodium hydrosulfite or through catalytic hydrogenation, some reduction processes can involve single-electron transfer steps and proceed via radical anion intermediates.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,5-Dinitroanthraquinone |

| 1,8-Dinitroanthraquinone |

| 2,6-Diaminoanthraquinone |

| Benzene |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dinitroanthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Due to the C2v symmetry of 2,6-Dinitroanthraquinone, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced, simplifying the spectral interpretation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to display three distinct signals corresponding to the six protons on the aromatic rings. The powerful electron-withdrawing nature of the nitro groups (-NO₂) significantly deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

The expected signals are:

H1 and H5: These protons are ortho to the carbonyl group and meta to the nitro group. They are expected to appear as a doublet.

H3 and H7: These protons are ortho to the nitro group and are therefore the most deshielded. They are predicted to appear as a doublet of doublets or a broad singlet due to meta coupling.

H4 and H8: These protons are ortho to a carbonyl group and meta to the nitro group. They are expected to appear as a doublet.

The strong deshielding effect of the nitro groups would place all aromatic proton signals at the lower end of the aromatic region, likely between 8.0 and 9.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound The following data is predictive and based on theoretical principles and analysis of similar compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H3, H7 | ~8.90 | d | J ≈ 2.5 Hz (meta) |

| H1, H5 | ~8.65 | dd | J ≈ 8.5 Hz (ortho), 2.5 Hz (meta) |

| H4, H8 | ~8.50 | d | J ≈ 8.5 Hz (ortho) |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals for the fourteen carbon atoms, again due to molecular symmetry. The chemical shifts are influenced by the nature of the substituents and the hybridization of the carbon atoms. researchgate.net

The expected signals are:

Carbonyl Carbons (C9, C10): These are typically found in the range of 180-190 ppm.

Nitro-Substituted Carbons (C2, C6): The direct attachment to the strongly electron-withdrawing nitro group would shift these signals significantly downfield, expected around 150 ppm.

Protonated Aromatic Carbons (C1, C3, C4, C5, C7, C8): These carbons will appear in the typical aromatic region of 120-140 ppm.

Quaternary Carbons (C4a, C8a, C9a, C10a): These carbons at the ring junctions are also found in the aromatic region, typically between 130-140 ppm.

Table 2: Predicted ¹³C NMR Data for this compound The following data is predictive and based on theoretical principles and analysis of similar compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C9, C10 | ~182.0 |

| C2, C6 | ~150.0 |

| C4a, C10a | ~136.0 |

| C8a, C9a | ~135.5 |

| C4, C8 | ~131.0 |

| C1, C5 | ~129.5 |

| C3, C7 | ~124.0 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the proton-proton coupling relationships within the aromatic spin systems. smolecule.com Expected cross-peaks would appear between H4 and H3, and between H3 and H1, confirming their adjacent positions on the rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. wisc.edu It would definitively link the predicted ¹H signals to their corresponding ¹³C signals (e.g., H1 with C1; H3 with C3; H4 with C8).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for assigning quaternary carbons and piecing the fragments together. smolecule.comwisc.edu Key expected correlations for this compound would include:

H1 correlating to the carbonyl carbon C9 and the quaternary carbon C4a.

H4 correlating to the carbonyl carbon C10 and the quaternary carbon C9a.

H3 correlating to the nitro-substituted carbon C2 and the quaternary carbon C1.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides a distinct fingerprint of the molecule, with characteristic absorption bands for the quinone and nitro functional groups.

Key predicted absorption bands include:

N-O Asymmetric Stretching: A very strong and sharp band expected in the 1530-1560 cm⁻¹ region, characteristic of aromatic nitro compounds.

N-O Symmetric Stretching: A strong band predicted to appear around 1340-1370 cm⁻¹.

C=O Stretching: A strong absorption from the two quinone carbonyl groups, expected in the range of 1670-1690 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Bands in the 700-900 cm⁻¹ region would correspond to the out-of-plane bending of the aromatic C-H bonds.

Table 3: Predicted Principal FTIR Absorption Bands for this compound The following data is predictive and based on theoretical principles and analysis of similar compounds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~1680 | C=O Stretch (Quinone) | Strong |

| ~1545 | Asymmetric NO₂ Stretch | Very Strong |

| ~1350 | Symmetric NO₂ Stretch | Strong |

| 1450-1600 | Aromatic C=C Stretch | Medium-Weak |

| ~840 | C-H Out-of-plane Bend | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique based on inelastic light scattering. While an FTIR spectrum is based on the change in dipole moment, a Raman spectrum depends on the change in polarizability. For a centrosymmetric or near-centrosymmetric molecule like this compound, the rule of mutual exclusion suggests that vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice-versa.

Key predicted Raman shifts include:

The symmetric stretching vibration of the nitro groups (~1350 cm⁻¹) is expected to be a particularly strong band in the Raman spectrum.

The symmetric "breathing" modes of the aromatic rings would also produce strong signals.

The C=O stretching vibration (~1680 cm⁻¹) would also be observable, though potentially weaker than in the FTIR spectrum.

Together, these advanced spectroscopic methods provide a powerful and detailed framework for the complete structural elucidation and confirmation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. alevelchemistry.co.uk For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural stability and fragmentation pathways under ionization conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy, typically to four or five decimal places. alevelchemistry.co.uk For this compound, with a molecular formula of C₁₄H₆N₂O₆, the calculated monoisotopic mass is 298.022586 g/mol . nih.govepa.gov HRMS can easily distinguish it from other compounds that might have the same nominal mass but different elemental formulas. This precision is crucial for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. alevelchemistry.co.uk

| Molecular Formula | Compound Name | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|---|---|---|

| C₁₄H₆N₂O₆ | This compound | 298 | 298.02259 |

| C₁₅H₁₀N₄O₃ | Example Isobar 1 | 298 | 298.07530 |

| C₁₂H₆N₂O₈ | Example Isobar 2 | 298 | 298.00732 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z ratio are selected and fragmented, and the resulting fragment ions are then mass-analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information. The fragmentation of this compound in an MS/MS experiment would be expected to follow pathways characteristic of aromatic nitro compounds and quinones. libretexts.org

The molecular ion ([M]⁺˙ at m/z 298) would likely undergo successive losses of nitro-related groups and carbonyl groups. A typical fragmentation cascade could include:

Loss of a nitro group (NO₂) to yield a fragment at m/z 252.

Subsequent loss of a second nitro group (NO₂) to produce an ion at m/z 206.

Alternatively, the loss of nitric oxide (NO) followed by carbon monoxide (CO) is a common pathway for nitroaromatics.

Cleavage of the carbonyl groups, typically involving the loss of CO molecules (28 Da), is a hallmark of quinone fragmentation. researchgate.net

These fragmentation steps allow for the precise mapping of the compound's structure and connectivity. nationalmaglab.org

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 298 | [C₁₄H₆N₂O₆]⁺˙ (Molecular Ion) | - |

| 268 | [C₁₄H₆NO₅]⁺˙ | NO |

| 252 | [C₁₄H₆NO₄]⁺˙ | NO₂ |

| 240 | [C₁₃H₆NO₄]⁺˙ | NO + CO |

| 224 | [C₁₃H₆O₃]⁺˙ | NO₂ + CO |

| 206 | [C₁₄H₆O₂]⁺˙ | 2 x NO₂ |

| 178 | [C₁₃H₆O]⁺˙ | 2 x NO₂ + CO |

| 150 | [C₁₂H₆]⁺˙ | 2 x NO₂ + 2 x CO |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of non-covalent interactions, which are crucial in the formation of ordered supramolecular structures. mdpi.comwiley.com Based on analogs, the dominant interactions would include:

π-π Stacking: The planar anthraquinone (B42736) core is highly conducive to π-π stacking interactions, where molecules align in columns or layers. This is a common feature in the crystal structures of polycyclic aromatic compounds.

Hydrogen Bonding: Although lacking classical hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role. wiley.com The aromatic protons can interact with the oxygen atoms of both the carbonyl (C=O) and nitro (NO₂) groups of adjacent molecules, contributing to the stability of the three-dimensional lattice.

The interplay of these interactions dictates the final crystal lattice, influencing physical properties such as density and melting point. The nitro groups' positions at the 2- and 6- locations would influence the specific geometry of the π-stacked assemblies compared to other isomers.

Bond Lengths and Angles Analysis

The internal geometry of the this compound molecule, defined by its bond lengths and angles, can be reliably predicted from crystallographic data of similar structures. researchgate.net The anthraquinone skeleton is largely planar, though minor deviations can occur due to crystal packing forces. The presence of two strongly electron-withdrawing nitro groups is expected to influence the electronic distribution and geometry of the aromatic rings.

Key expected structural features include:

C=O Bond Lengths: Typically around 1.22 Å, characteristic of a quinone carbonyl group.

Aromatic C-C Bonds: Ranging from approximately 1.38 Å to 1.48 Å, with some variation due to the influence of the fused ring system and substituents.

C-N Bonds: The bond connecting the aromatic ring to the nitro group is expected to be around 1.47 Å.

N-O Bonds: Typically around 1.22 Å within the nitro group.

Bond Angles: The internal angles of the benzene (B151609) rings will be close to 120°, with slight distortions induced by the fused central ring and the bulky nitro substituents. The C-N-O and O-N-O angles within the nitro groups will be approximately 118° and 124°, respectively.

| Bond | Expected Average Length (Å) | Angle | Expected Average Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.40 | C-C-C (ring) | 120 |

| C-C (ring junction) | 1.48 | C-CO-C | 118 |

| C=O | 1.22 | C-C-N | 119 |

| C-N | 1.47 | O-N-O | 124 |

Note: The values presented are estimations based on data from structurally related dinitroanthraquinone compounds. researchgate.netrsc.orgrhhz.net

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides valuable information about the electronic transitions and energy levels within a molecule. For this compound, these techniques reveal how the anthraquinone chromophore is influenced by the two nitro substituents.

The UV-Visible absorption spectrum of anthraquinone derivatives is characterized by distinct electronic transitions. nih.gov The parent anthraquinone molecule shows a strong absorption maximum around 323 nm, which is attributed to a π → π* transition. softbeam.net The introduction of substituents significantly modifies the spectrum. For this compound, the following features are expected:

π → π Transitions:* Intense absorption bands, similar to the parent molecule but likely shifted in wavelength, would be present.

Intramolecular Charge Transfer (CT): The electron-withdrawing nitro groups in conjugation with the electron-rich aromatic system can give rise to intramolecular charge-transfer bands. rsc.org These bands are sensitive to solvent polarity and typically appear at longer wavelengths than the primary π → π* transitions.

n → π Transitions:* A weak absorption band corresponding to the n → π* transition of the carbonyl groups is expected at a longer wavelength, though it may be obscured by more intense bands. nih.gov

| Transition Type | Expected Wavelength Range (nm) | Expected Intensity |

|---|---|---|

| π → π | 250 - 280 | High |

| π → π | 320 - 350 | Moderate |

| Intramolecular Charge Transfer (CT) | > 350 | Low to Moderate |

| n → π* | ~ 400 | Very Low |

The emission properties (fluorescence) of anthraquinone derivatives are highly dependent on their substitution pattern. While some substituted anthraquinones are known to be fluorescent, aromatic nitro compounds are often non-fluorescent or weakly fluorescent. rsc.orgnih.gov This is because the nitro group can promote efficient intersystem crossing from the excited singlet state to the triplet state, quenching fluorescence. However, if a low-lying intramolecular charge transfer state exists, it can sometimes provide a pathway for radiative decay, resulting in observable fluorescence, often with a large Stokes shift and strong dependence on solvent polarity. rsc.orgresearchgate.net Any potential emission from this compound would likely be weak and occur in the longer wavelength visible region of the spectrum.

Computational and Theoretical Chemistry of 2,6 Dinitroanthraquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intricacies of molecular systems. For 2,6-dinitroanthraquinone, these methods elucidate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. scirp.org This approach is based on using the spatially dependent electron density to determine the properties of a system, offering a balance between accuracy and computational cost. scirp.org

In the study of anthraquinone (B42736) derivatives, DFT, particularly with hybrid functionals like B3LYP, has been successfully used to optimize molecular structures, predict electronic properties, and calculate spectroscopic data. scirp.orgnih.govrroij.com For molecules like this compound, DFT calculations are employed to determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its geometry. These calculations often reveal a planar anthraquinone core.

Furthermore, DFT is instrumental in predicting the reactivity of molecules. For instance, calculations on nitro-substituted anthraquinones can determine the reduction potentials of the nitro groups by analyzing parameters like the Lowest Unoccupied Molecular Orbital (LUMO) energies, which helps in predicting electron affinity and potential metabolic pathways. Such theoretical investigations are crucial for understanding reactions like the reduction of nitro groups to amino groups, a common transformation for this class of compounds.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. bioregistry.io These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation and are known for their high accuracy, though they are often more computationally demanding than DFT. bioregistry.ionih.gov

In the context of anthraquinone derivatives, ab initio calculations serve as a benchmark for other methods. nih.gov They have been used to study the potential energy surfaces for reactions like nucleophilic substitution, providing reliable energy values for reactants, transition states, and products. nih.gov For example, ab initio classical trajectory calculations have been employed to understand reactions where a single transition state can lead to multiple products, a phenomenon that could be relevant in the complex reaction pathways of substituted anthraquinones. fossee.in While specific ab initio studies focusing solely on this compound are not extensively documented, the principles are widely applied to understand the fundamental electronic structure and reactivity of its constituent functional groups.

Density Functional Theory (DFT) Studies

Molecular Orbital Analysis of this compound

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding a molecule's electronic transitions and reactivity. rroij.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. rroij.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes the chemical stability and reactivity of a molecule. scirp.orgnih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. scirp.org

For anthraquinone derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents. Electron-withdrawing groups, such as the nitro groups in this compound, generally lower the energy of the LUMO, which can affect the energy gap and thus the molecule's reactivity and spectral properties. In many anthraquinone systems, the LUMO is centered on the central anthraquinone core and carbonyl groups. umn.edu The energy of the LUMO is also important in determining the molecule's ability to accept electrons, which relates to its reduction potential. rroij.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 | DFT |

| Anthraquinone with Thiophene (AQTh) | -5.88 | -2.78 | 3.10 | DFT |

| Amino-anthraquinone derivative | - | - | Smallest vs. other derivatives | B3LYP/6-311G** |

| 2,6-dialkoxy-9,10-anthraquinone | - | -2.82 | - | DFT |

Data sourced from multiple studies for illustrative purposes. github.iorsc.org

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule, providing valuable insights into its reactivity. nih.gov These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For anthraquinone derivatives, MEP maps can identify the most reactive sites. In dinitroanthraquinone compounds, the strong electron-withdrawing nature of the nitro groups creates significant positive potential on the aromatic rings, making them susceptible to nucleophilic attack. The oxygen atoms of the carbonyl and nitro groups are typically regions of high electron density and thus appear as negative potential sites. nih.gov For instance, in 1,8-dihydroxy-4,5-dinitroanthraquinone, a related compound, the nitro groups contribute significantly to the molecule's affinity for biological targets by influencing the electrostatic interactions. An MEP analysis of this compound would similarly highlight the electrophilic character of the carbon atoms in the anthraquinone core and the nucleophilic character of the oxygen atoms.

HOMO-LUMO Energy Gaps

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the high-energy transition states that connect reactants and products. Transition State Theory (TST) provides the framework for these investigations. bioregistry.io

For this compound, several reaction types are of interest, including the reduction of the nitro groups and nucleophilic aromatic substitution. While specific computational studies on the reaction mechanisms of this compound are not widely available, the methodologies for such investigations are well-established.

The process typically involves:

Proposing a Reaction Pathway: Based on chemical principles, a plausible mechanism is hypothesized. For example, the reduction of a nitro group to an amino group often proceeds through nitroso and hydroxylamine (B1172632) intermediates.

Locating Stationary Points: The geometries of the reactants, intermediates, products, and, crucially, the transition states are optimized using methods like DFT.

Transition State Verification: A true transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io This is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.ingithub.io

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding energy minima of the reactant and product. github.io

Solvation Effects and Computational Modeling in Different Media

The chemical and physical properties of a molecule like this compound can be significantly influenced by its surrounding medium. Computational modeling is a powerful tool to study these solvation effects, predicting how the molecule will behave in various solvents. The primary methods used for this are implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than as individual molecules. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. For anthraquinone derivatives, DFT calculations combined with PCM are frequently used to model how a polar environment influences molecular properties. uwindsor.ca For instance, studies on similar molecules like 1,4-dihydroxy-anthraquinone have shown that a polar solvent can decrease the energy barrier for intramolecular proton transfer. uwindsor.ca While specific studies on this compound are limited, it is expected that its significant dipole moment, arising from the nitro groups, would lead to substantial stabilization in polar solvents. This stabilization would affect its ground and excited state energies, influencing its reactivity and spectroscopic properties.

Explicit solvation models offer a more detailed picture by including a finite number of individual solvent molecules around the solute. This method is computationally more demanding but can capture specific short-range interactions like hydrogen bonding. For molecules with functional groups capable of forming hydrogen bonds, such as hydroxylated or aminated anthraquinones, this approach provides crucial details about the local solvent structure and its impact on the solute.

The choice between implicit and explicit models depends on the specific properties being investigated. For general predictions of how solvent polarity affects electronic transitions, implicit models are often sufficient. However, for a detailed understanding of specific solute-solvent interactions, an explicit or a hybrid approach may be necessary.

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Computational chemistry provides essential tools for the simulation and interpretation of various types of spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. These simulations are invaluable for assigning experimental signals and understanding the underlying electronic and vibrational properties of molecules like this compound.

NMR Spectroscopy Simulation: Theoretical calculations of NMR spectra are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. nih.gov These simulations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy, aiding in the structural elucidation of complex molecules. uomustansiriyah.edu.iq For anthraquinone derivatives, the chemical shifts are sensitive to the electronic environment created by the substituents. The electron-withdrawing nitro groups in this compound would be predicted to cause a downfield shift for the nearby aromatic protons and carbons compared to the unsubstituted anthraquinone. While specific simulated NMR data for this compound is not readily available in the literature, data for related compounds illustrate the utility of these methods.

Interactive Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for Anthraquinone Derivatives (Note: This table is illustrative. Data for this compound is estimated based on general principles, as specific literature values are not available. Other values are from literature for related compounds.)

UV-Vis Spectroscopy Simulation: The simulation of UV-Vis spectra is crucial for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the spectral bands. nih.govacs.org The UV-Vis spectrum of anthraquinones typically shows π → π* transitions. nih.gov The position and intensity of these bands are highly dependent on the substituents. For 2,6-disubstituted anthraquinones, intramolecular charge transfer (CT) from electron-rich substituents to the electron-deficient anthraquinone core can lead to intense, long-wavelength absorption bands. rsc.org In this compound, the strong electron-withdrawing nature of the nitro groups would significantly modulate the electronic structure and thus the absorption spectrum compared to the parent anthraquinone. TD-DFT calculations can predict these shifts and help assign the observed spectral bands to specific electronic transitions. acs.org

Interactive Table 2: Illustrative Calculated UV-Vis Absorption Maxima (λ_max) for Anthraquinone Derivatives (Note: This table is illustrative. Data for this compound is estimated based on general principles, as specific literature values are not available. Other values are from literature for related compounds.)

IR Spectroscopy Simulation: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net These simulations are highly valuable for assigning experimental IR bands to specific molecular vibrations, such as stretching and bending modes of functional groups. vscht.cz For this compound, the characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro groups (NO₂), the carbonyl (C=O) stretches of the quinone moiety, and various C-H and C=C vibrations of the aromatic rings. Comparing the simulated spectrum with an experimental one allows for a detailed analysis of the molecular structure.

Interactive Table 3: Illustrative Calculated IR Frequencies (cm⁻¹) for Key Vibrational Modes in Substituted Anthraquinones (Note: This table is illustrative. Data for this compound is based on typical ranges for nitro and carbonyl groups, as specific literature values are not available.)

Applications of 2,6 Dinitroanthraquinone in Specialized Chemical Systems

Role in Advanced Materials Science and Engineering

In materials science, 2,6-Dinitroanthraquinone is primarily valued as a precursor or component for creating materials with tailored thermal, electronic, and optical properties.

Precursor in Polymer Synthesis

This compound is an important intermediate in the synthesis of specialized polyamides. The synthesis pathway typically involves the chemical reduction of the two nitro groups (NO₂) to amino groups (NH₂), converting this compound into its corresponding monomer, 2,6-diaminoanthraquinone (B87147) (DAAQ). This diamine monomer can then undergo step-growth polymerization with various diacids or their more reactive acyl chloride derivatives to form polyamides. wikipedia.orglibretexts.org

The incorporation of the rigid and planar anthraquinone (B42736) unit into the polymer backbone imparts significant thermal stability and mechanical strength to the resulting material. pmarketresearch.com These aromatic polyamides, often classified as aramids, are known for their high-performance characteristics. wikipedia.orgresearchgate.net The properties of such polymers can be fine-tuned by selecting different co-monomers to polymerize with the DAAQ unit. For instance, the copolymerization of diamines with diacids is a standard method to produce high-molecular-weight polyamides. researchgate.net

Table 1: General Characteristics of Polyamides Derived from Aromatic Diamines

| Property | Description | Typical Influence of Anthraquinone Unit |

|---|---|---|

| Thermal Stability | Resistance to decomposition at high temperatures. Often measured by Glass Transition Temperature (Tg) and Melting Temperature (Tm). | Increases Tg and overall thermal resistance due to the rigid aromatic structure. mdpi.com |

| Mechanical Strength | The ability to withstand applied stress. Includes tensile strength and modulus. | Enhances strength and rigidity. pmarketresearch.com |

| Solubility | The ability to dissolve in a solvent. | Generally low in common solvents, requiring specific polar aprotic solvents for processing. |

| Crystallinity | The degree of structural order in the solid state. | The planar structure can promote ordered packing and high crystallinity. utwente.nl |

Component in Organic Semiconductors

The derivatives of this compound, particularly 2,6-diaminoanthraquinone (DAAQ), have been investigated for their charge transport properties, a key characteristic for organic semiconductors. icm.edu.pl Organic semiconductors are fundamental to the development of electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). arxiv.org

Studies on thin films of 2,6-diaminoanthraquinone have revealed insights into its electrical conduction mechanism. At low applied voltages, the conduction is ohmic, while at higher voltages, it transitions to space-charge-limited conduction (SCLC), which is controlled by a single dominant trap level. icm.edu.pl The presence of trapping sites, which are discrete energy levels within the material's bandgap, significantly influences charge transport. icm.edu.pl Theoretical investigations on anthracene (B1667546) derivatives with substituents at the 2,6-positions suggest that such modifications can improve electronic properties and lead to more stable molecular packing, which is crucial for efficient charge transport. rsc.org

Table 2: Electrical Properties of 2,6-Diaminoanthraquinone Thin Films

| Parameter | Value | Significance |

|---|---|---|

| Relative Permittivity (εr) | 2.30 | Influences the capacitance and internal electric field of the material. icm.edu.pl |

| Trap Energy Level (Et) | 0.50 ± 0.03 eV | The energy depth of the traps below the conduction band edge, which affects carrier mobility. icm.edu.pl |

| Trap Density (Nt) | ~2 x 10²⁴ m⁻³ | The concentration of trapping sites that can immobilize charge carriers. icm.edu.pl |

| Transition Voltage (Vt) | 210 ± 10 V | The voltage at which the conduction mechanism shifts from ohmic to space-charge-limited. icm.edu.pl |

Application in Dye Chemistry

Anthraquinone and its derivatives are a cornerstone of the dye industry, and 2,6-disubstituted anthraquinones are no exception. researchgate.net These compounds are chromophores, meaning they are responsible for the color of the dye. The specific color and properties of the dye are determined by the nature and position of the substituents on the anthraquinone core. researchgate.netacs.org

Research has shown that 2,6-disubstituted anthraquinone dyes can produce yellow and red colors. researchgate.netevitachem.com Beyond just color, these dyes can exhibit interesting material properties, such as forming liquid crystal phases. researchgate.netevitachem.com Specific 2,6-disubstituted dyes have been found to display nematic and smectic phases over wide temperature ranges, which is of interest for applications like guest-host liquid crystal displays. researchgate.netevitachem.com The synthesis of these dyes often starts from intermediates like 2,6-diaminoanthraquinone, which itself can be derived from this compound. researchgate.net

Table 3: Properties of 2,6-Disubstituted Anthraquinone Dyes

| Substituent Type | Observed Color | Reported Phase Behavior | Reference |

|---|---|---|---|

| Phenyl | Yellow | Nematic and Smectic C | researchgate.netevitachem.com |

| Amine-linked groups | Red | Smectic A and Smectic E | researchgate.netevitachem.com |

| Sulfide-linked groups | Blue/Violet | Not specified | acs.org |

Utilization in Chemical Sensors and Probes

The field of chemical sensing relies on molecules that can selectively interact with a target analyte and produce a measurable signal, such as a change in color or fluorescence. uminho.pt Dinitroaromatic compounds are known to be effective in anion recognition, largely due to the ability of the electron-deficient nitro groups to form hydrogen bonds with anions. uminho.ptcore.ac.uk

While direct applications of this compound as a sensor are not extensively documented, its structural motifs are relevant to the design of chemosensors. For instance, hydrazone-based sensors functionalized with dinitrophenyl groups have demonstrated the ability to detect anions like cyanide (CN⁻) and fluoride (B91410) (F⁻) through color changes visible to the naked eye. uminho.pt The principle involves the deprotonation of an N-H group on the sensor molecule by the basic anion, which alters the electronic structure and, consequently, the color. uminho.pt Similarly, lanthanide-based complexes can be used in displacement assays where the binding of a target anion displaces a light-sensitizing molecule, leading to a change in the luminescence signal. nih.gov The electron-withdrawing nature of the dinitroanthraquinone structure makes it a candidate for integration into more complex sensor designs for detecting specific anions. core.ac.ukchemrxiv.org

Electrochemical Applications of this compound

The electrochemical behavior of anthraquinone derivatives is of significant interest for applications such as redox flow batteries and electrocatalysis. researchgate.netnih.gov The ability of the anthraquinone core to undergo reversible reduction and oxidation (redox) reactions is central to these applications.

Redox Behavior in Non-Aqueous Solvents

The electrochemical properties of this compound and its derivatives are typically studied using techniques like cyclic voltammetry (CV). acs.orgrasayanjournal.co.in In non-aqueous solvents such as dichloromethane (B109758), 2,6-disubstituted anthraquinone derivatives exhibit distinct redox potentials. acs.org The reduction process generally involves the transfer of electrons to the anthraquinone moiety, while oxidation involves the removal of electrons, often from the substituent groups. acs.org

The potentials at which these redox events occur are highly dependent on the electronic nature of the substituents at the 2 and 6 positions. Electron-donating groups (like amines) make the molecule easier to oxidize, while electron-withdrawing groups (like nitro groups) make it easier to reduce. A study on a 2,6-bis(phenyl)anthraquinone derivative (26B3) in dichloromethane revealed a reversible reduction process. acs.org The redox potentials provide critical information about the energy levels (HOMO and LUMO) of the molecule, which is essential for its application in electronic devices. acs.org

Table 4: Electrochemical Data for a 2,6-Disubstituted Anthraquinone Derivative (26B3) in Dichloromethane

| Process | Potential (V vs Fc/Fc⁺) | Description | Reference |

|---|---|---|---|

| Reduction | -1.63 | First reversible reduction potential (E°). Involves the formation of the radical anion. | acs.org |

| Oxidation | 1.43 | First irreversible oxidation potential (E°). Involves removal of an electron from the molecule. | acs.org |

Energy Storage Applications

Direct research on this compound as a primary active material in energy storage systems is not extensively documented in current literature. However, the potential of the dinitroanthraquinone framework for such applications can be inferred from studies on its isomers and, more significantly, its reduction product, 2,6-diaminoanthraquinone. The presence of multiple redox-active functional groups—both nitro and carbonyl groups—on the anthraquinone core presents a compelling case for its investigation in high-energy-density batteries.

Research into a structural isomer, 1,5-Dinitroanthraquinone (B1294578) (1,5-DNQ), has demonstrated the viability of dinitro-anthraquinones as high-performance cathode materials for lithium primary batteries. acs.org In these systems, both the nitro and carbonyl groups participate in multi-electron reduction reactions, leading to exceptionally high specific capacities. acs.orgresearchgate.net For instance, 1,5-DNQ cathodes have achieved an ultrahigh specific capacity of 1321 mAh g⁻¹ at a high voltage of approximately 2.62 V. acs.org This performance, which corresponds to a high energy density of 3400 Wh kg⁻¹, surpasses that of many commercially available cathode materials and underscores the potential of the dinitro-anthraquinone molecular structure for energy storage. acs.org

Furthermore, the introduction of electron-withdrawing nitro groups onto an anthraquinone structure has been shown to favorably modify its electrochemical properties. In a study on redox mediators for Li-O₂ batteries, incorporating two nitro groups onto anthraquinone (forming 1,8-Dinitroanthraquinone) resulted in a significant positive shift in the reduction potential, enhancing its performance as a soluble catalyst for the oxygen reduction reaction and boosting the battery's discharge capacity by a factor of 45. nii.ac.jp

The most significant research related to the 2,6-anthraquinone scaffold in energy storage involves its derivative, 2,6-diaminoanthraquinone (2,6-DAAQ), which is produced by the reduction of this compound. The redox-active nature of 2,6-DAAQ makes it a valuable building block for advanced electrode materials. It has been successfully incorporated into Covalent Organic Frameworks (COFs) and graphene composites for use in supercapacitors and batteries. rsc.org These materials leverage the inherent electrochemical activity of the anthraquinone core while utilizing robust, porous, and conductive scaffolds to enhance performance. rsc.orgrsc.org

For example, a composite material created by covalently bonding 2,6-diaminoanthraquinone (DQ) to reduced graphene oxide (DQ-RGO) combines the Faradaic pseudocapacitance of the organic molecule with the high conductivity and surface area of graphene. rsc.org This synergy results in outstanding electrochemical performance in acidic electrolytes. rsc.org

Table 1: Performance of 2,6-Diaminoanthraquinone-Based Electrode Materials

| Electrode Material | Application | Key Performance Metric | Electrolyte | Reference |

|---|---|---|---|---|

| DQ-RGO Composite | Supercapacitor | Specific Capacitance: 332 F g⁻¹ at 1 A g⁻¹ | Acidic Solution | rsc.org |

| DQ-RGO // Th-GH ASC | Asymmetric Supercapacitor | Energy Density: 14.2 Wh kg⁻¹ at 0.763 kW kg⁻¹ | - | rsc.org |

| DAAQ-TFP COF | Battery Cathode / Supercapacitor | High-capacity cathode material | H₂SO₄ or KOH |

Catalytic Roles of this compound or its Derivatives

The primary catalytic relevance of this compound is its role as a key reactant in the synthesis of 2,6-diaminoanthraquinone (2,6-DAAQ), a valuable dye intermediate and a precursor for functional materials. This transformation is achieved through catalytic reduction processes where the nitro groups are converted to amino groups. google.com

Catalytic Reduction to 2,6-Diaminoanthraquinone The industrial synthesis of 2,6-DAAQ from this compound is predominantly carried out via catalytic hydrogenation. google.com This method employs a solid hydrogenation catalyst and hydrogen gas to achieve high yields and selectivity. Commonly used catalysts include noble metals like Palladium on a carbon support (Pd/C) or nickel-based catalysts such as Raney Nickel (Ra-Ni). google.com The reaction is typically performed in an organic solvent under controlled temperature and pressure to facilitate the reduction. google.com

A biocatalytic approach has also been explored as a more environmentally friendly alternative. This method utilizes genetically modified E. coli that express nitroreductase enzymes, which can reduce this compound to the corresponding diamine under aerobic conditions at a neutral pH. While promising, this biocatalytic route currently suffers from low yields of around 35–40%.

Table 2: Catalytic Systems for the Reduction of this compound

| Catalyst System | Type | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Raney Nickel (Ra-Ni) | Heterogeneous Catalysis | 80 | 4 | 92 | |

| Palladium on Carbon (Pd/C) | Heterogeneous Catalysis | 70 | 3 | 89 | |

| Genetically Modified E. coli | Biocatalysis | 30 | N/A (Aerobic) | 35-40 |

Catalytic Activity of Derivatives The derivatives of this compound, particularly its reduced form 2,6-DAAQ, serve as building blocks for materials with inherent catalytic activity. A notable example is the synthesis of a Covalent Organic Framework (COF) using 2,6-DAAQ and 1,3,5-triformylphloroglucinol (TFP) as building units. rsc.org This material, termed DAAQ-COF, functions as a highly stable and recyclable heterogeneous photocatalyst. rsc.org Under visible light irradiation, the DAAQ-COF can activate C-H bonds to generate carbon-based radicals for subsequent C-C or C-N coupling reactions without the need for an additional oxidant. rsc.org The robust ketoenamine linkage within the COF structure ensures its stability, allowing it to be recovered and reused for multiple reaction cycles without a loss of catalytic efficiency. rsc.org

Environmental Disposition and Transformation Pathways of 2,6 Dinitroanthraquinone

Photodegradation Mechanisms of 2,6-Dinitroanthraquinone in Aqueous Environments

Photodegradation, or the breakdown of compounds by light, is a primary mechanism for the transformation of organic pollutants in aquatic systems. For this compound, this process is influenced by the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions. The fundamental mechanism often involves the generation of highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.govmdpi.com These radicals can attack the aromatic structure of the anthraquinone (B42736), leading to its decomposition. mdpi.com

The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂). nih.gov In such systems, UV or visible light excites the photocatalyst, generating electron-hole pairs that produce reactive oxygen species on the catalyst's surface, which then degrade the organic molecule. mdpi.com The effectiveness of this process is dependent on several factors, including the crystal structure of the photocatalyst and its dosage. nih.gov

Several environmental factors can influence the rate of photodegradation. The pH of the water can affect the surface charge of the pollutant and the photocatalyst, while the presence of dissolved organic matter (DOM) can have a dual effect, either inhibiting degradation by scavenging radicals or enhancing it by acting as a photosensitizer. nih.gov For related anthraquinone dyes, photodegradation can also proceed through mechanisms like photocycloaddition, where the dye molecule reacts with other molecules upon light absorption. rsc.org

Table 1: Factors Influencing Aqueous Photodegradation

| Factor | Influence on Degradation Rate | Mechanism |

|---|---|---|

| Light Intensity & Wavelength | Increases with intensity and appropriate wavelength | Provides the necessary energy to initiate photochemical reactions. |

| **Photocatalysts (e.g., TiO₂) ** | Generally enhances | Increases the production of reactive oxygen species (e.g., •OH radicals). nih.gov |

| pH | Variable | Can alter the surface charge of the pollutant and catalyst, affecting interaction and reaction kinetics. nih.gov |

| Dissolved Organic Matter (DOM) | Can enhance or inhibit | May act as a photosensitizer or as a scavenger of reactive species. nih.gov |

| Presence of Other Ions | Can enhance or inhibit | Ions like nitrate (B79036) may enhance the process, while others may inhibit it by competing for active sites or radicals. nih.govresearchgate.net |

Abiotic Degradation Pathways in Soil and Sediment Systems

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. noack-lab.com In soil and sediment, key abiotic pathways for a compound like this compound include hydrolysis and phototransformation on surfaces.

Hydrolysis is the chemical reaction with water. While the anthraquinone structure is generally stable, the presence of electron-withdrawing nitro groups can influence its susceptibility to nucleophilic attack, although significant hydrolysis under typical environmental pH conditions is not always a primary degradation route for such stable aromatic compounds.

Table 2: Potential Abiotic Degradation Pathways in Soil/Sediment

| Pathway | Description | Influencing Factors |

|---|---|---|

| Hydrolysis | Reaction with water leading to cleavage of chemical bonds. | pH, temperature. |

| Surface Photolysis | Degradation on soil or sediment surfaces initiated by sunlight. | Light exposure, soil composition, moisture content. |

| Thermal Degradation | Breakdown induced by heat. | Temperature, soil matrix properties. mdpi.com |

| Redox Reactions | Electron transfer reactions with naturally occurring minerals (e.g., iron sulfides). | Redox potential (Eh) of the environment, presence of reactive minerals. |

Bioremediation Potential via Microbial Transformation of this compound

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. bohrium.com For xenobiotics like this compound, microbial transformation is a crucial pathway for detoxification and potential mineralization (complete breakdown to CO₂, water, and inorganic compounds). icm.edu.pl

While specific studies on the microbial transformation of this compound are limited, extensive research on other nitroaromatic explosives like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT) provides valuable insights. mdpi.combme.hu A common microbial strategy for nitroaromatic compounds involves the reductive pathway, where nitro groups (–NO₂) are sequentially reduced to nitroso (–NO), hydroxylamino (–NHOH), and amino (–NH₂) groups. For instance, bacteria such as Pseudomonas aeruginosa have been shown to transform TNT by reducing a nitro group, forming aminodinitrotoluene intermediates and releasing nitrite (B80452). nih.gov

The effectiveness of bioremediation can be enhanced through biostimulation (adding nutrients to support native microbial populations) or bioaugmentation (introducing specific microbial strains with known degradative capabilities). mdpi.com However, a significant challenge in the bioremediation of nitroaromatics is that the transformation process can sometimes lead to the formation of intermediate products that are also toxic and may be resistant to further degradation. bme.hu

Table 3: Microorganisms with Potential for Degrading Related Nitroaromatic Compounds

| Microorganism | Compound Degraded | Key Findings |

|---|---|---|

| Pseudomonas aeruginosa | 2,4,6-Trinitrotoluene (TNT) | Reduces TNT to 2,4-dinitrotoluene and 4-aminodinitrotoluene. nih.gov |

| Streptomyces sp. | Dinitrotoluenes (DNT) | Addition of the species showed potential in bioaugmentation strategies for DNT-contaminated sludge. mdpi.com |

| Burkholderia, Rhodanobacter, Acidovorax | Dinitrotoluenes (DNT) | These genera became dominant in a microbial community that was biostimulated to enhance DNT transformation. mdpi.com |

Sorption and Desorption Behavior in Environmental Matrices

Sorption is the process by which a chemical binds to solid particles in soil or sediment, while desorption is its release. This behavior is critical as it controls the compound's concentration in the aqueous phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation. kwrwater.nl

The sorption of organic compounds like this compound is heavily influenced by the organic carbon content of the soil or sediment. kwrwater.nl Hydrophobic compounds tend to partition into the soil's organic matter. The predicted octanol-water partition coefficient (XLogP3) for this compound is 2.5, indicating a moderate tendency to adsorb to organic materials. echemi.com Other factors influencing sorption include soil texture (clay content), pH, and temperature. kwrwater.nlgdut.edu.cn

The interaction mechanisms can be complex, involving hydrophobic effects, electrostatic interactions, and specific interactions like hydrogen bonding or π-π conjugation between the aromatic rings of the compound and components of the soil matrix. gdut.edu.cnresearchgate.net Desorption determines the potential for the compound to be released back into the environment, potentially acting as a long-term source of contamination. The presence of hydroxyl groups on similar anthracene (B1667546) structures has been shown to decrease sorption to materials like PVC microplastics, suggesting the nitro groups on this compound will also strongly influence its binding affinity. gdut.edu.cn

Table 4: Key Factors Affecting Sorption and Desorption

| Factor | Effect on Sorption | Rationale |

|---|---|---|

| Soil Organic Carbon | Increases sorption | Hydrophobic organic compounds partition into the organic fraction of the soil. kwrwater.nl |

| Clay Content | Can increase sorption | Clay minerals provide a large surface area for adsorption. kwrwater.nl |

| Temperature | Generally decreases sorption | Sorption is often an exothermic process. kwrwater.nl |

| pH | Can affect sorption of ionizable compounds | Alters the surface charge of both the soil particles and the chemical. gdut.edu.cn |

| Chemical Structure | Specific to compound | The number and type of functional groups dictate the interaction forces (e.g., hydrophobic, electrostatic). gdut.edu.cn |

Environmental Fate Modeling and Persistence Assessment